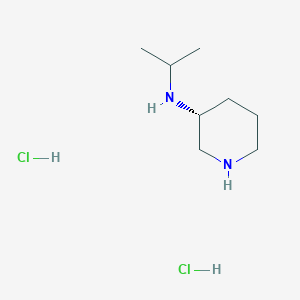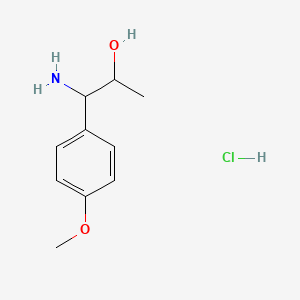
5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring substituted with a carboxylic acid group and a pyridazine ring, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
作用機序
Target of Action
Similar compounds have been reported to inhibit matrix metalloproteinases (mmps), specifically mmp 3, mmp 12, and mmp 13 . MMPs are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling.
Mode of Action
Based on the inhibition effects on mmps observed in similar compounds , it can be hypothesized that this compound may interact with these enzymes and inhibit their activity, leading to changes in the extracellular matrix remodeling process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the pyridazine moiety. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of ketones with elemental sulfur and malononitrile.
Pyridazine Introduction: The pyridazine ring can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters.
Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions of the corresponding alcohol or aldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It may find use in material science, particularly in the development of advanced materials with specific properties.
類似化合物との比較
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but lacks the thiophene ring.
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar pyridazine ring but different substitution pattern.
N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1): Similar pyridazine ring with additional functional groups.
Uniqueness: 5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid is unique due to its combination of the thiophene ring and the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
5-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-5-4-6(11(17)18)10(19-5)12-9(16)7-2-3-8(15)14-13-7/h2-4H,1H3,(H,12,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWGFACRTZOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=NNC(=O)C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)


![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)
![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)acetic acid](/img/structure/B2771184.png)

![Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771188.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2771191.png)


![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)


